molecular formula C23H21FN4O2 B2814389 N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-64-3

N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2814389
CAS No.: 921881-64-3
M. Wt: 404.445
InChI Key: FVYAUPQUUWZNKE-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core structure. Key structural features include:

  • 3-oxo group: Introduces polarity and hydrogen-bonding capability.
  • 2-phenyl and 5-propyl substituents: Hydrophobic groups that may enhance membrane permeability or target binding.
  • N-(3-fluoro-4-methylphenyl) carboxamide: A fluorinated aromatic substituent, likely influencing electronic properties and metabolic stability.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-3-11-27-13-18(22(29)25-16-10-9-15(2)20(24)12-16)21-19(14-27)23(30)28(26-21)17-7-5-4-6-8-17/h4-10,12-14H,3,11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYAUPQUUWZNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-fluoro-4-methylbenzene, phenylhydrazine, and propylamine. The synthesis may involve:

    Condensation Reactions: Combining 3-fluoro-4-methylbenzene with phenylhydrazine to form an intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization to form the pyrazolo[4,3-c]pyridine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its properties may be useful in developing new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazolo[4,3-c]pyridine derivatives (see Table 1 ), with key differences in substituents and physicochemical properties.

Table 1: Structural and Hypothesized Property Comparison

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Hypothesized Impact
Target Compound N-(3-fluoro-4-methylphenyl) (7) Not Provided Not Provided Reference compound
N-(4-methylphenyl)-... (923175-15-9) N-(4-methylphenyl) (7) Not Provided Not Provided Lacks fluorine at phenyl 3-position Reduced metabolic stability; lower electron-withdrawing effects
N-(2-methoxyethyl)-... (923233-41-4) N-(2-methoxyethyl) (7) C19H22N4O3 354.4 Methoxyethyl vs. fluorinated aryl group Higher solubility; reduced lipophilicity
N-(4-ethoxyphenyl)-5-ethyl-... (923682-25-1) 5-ethyl, N-(4-ethoxyphenyl) (7) Not Provided Not Provided Ethyl (5-position) vs. propyl; ethoxy vs. fluoro-methyl Shorter alkyl chain may reduce binding affinity; ethoxy group increases polarity

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 3-fluoro-4-methylphenyl group likely enhances lipophilicity compared to the methoxyethyl group in CAS 923233-41-4, favoring blood-brain barrier penetration .

Alkyl Chain Length (5-position) :

  • A propyl group (target compound) may offer better van der Waals interactions with hydrophobic binding pockets compared to ethyl (CAS 923682-25-1) or benzyl (CAS 923226-49-7) groups .

Electronic Effects: Fluorine in the 3-fluoro-4-methylphenyl group may increase metabolic stability via steric hindrance and electron-withdrawing effects, a feature absent in non-fluorinated analogs .

Biological Activity

N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Molecular Structure

  • Molecular Formula : C20H21FN4O
  • Molecular Weight : 364.41 g/mol
  • CAS Number : Not explicitly provided in search results but can be derived from the molecular structure.

Synthesis

The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. The methods often utilize cyclization reactions that incorporate various functional groups to enhance biological activity.

Anticancer Properties

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit promising anticancer activities. For instance, studies have shown that these compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.

Table 1: Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives

Compound NameTargetIC50 (µM)Effect
Compound AFGFR10.007Inhibition of cell proliferation
Compound BFGFR20.009Induction of apoptosis
N-(3-fluoro-4-methylphenyl)-...TBDTBDTBD

The mechanism of action for this compound is believed to involve the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting these receptors, the compound may disrupt downstream signaling pathways that promote tumor growth and metastasis .

Case Studies

  • Study on FGFR Inhibition : A recent study demonstrated that a related pyrazolo compound effectively inhibited FGFR signaling in breast cancer models, resulting in reduced cell proliferation and increased apoptosis .
  • Antitubercular Activity : Another research effort focused on synthesizing pyrazolo derivatives for their antitubercular properties. The findings indicated that certain modifications to the pyrazolo structure enhanced its efficacy against Mycobacterium tuberculosis .

Q & A

Q. What methods enable the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • LogP Optimization : Use shake-flask assays to measure partition coefficients; aim for LogP 2–3 for optimal BBB permeability .
  • PAMPA-BBB Assay : Screen derivatives for passive diffusion using artificial membrane permeability models .
  • Structural Simplification : Reduce molecular weight (<450 Da) by replacing the propyl group with methyl or cyclopropyl moieties .

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